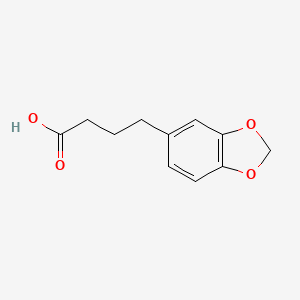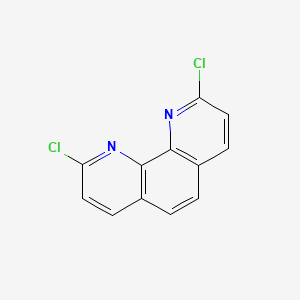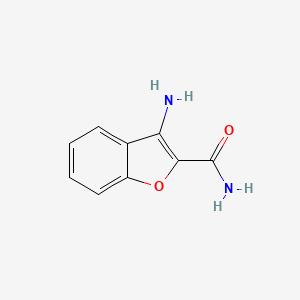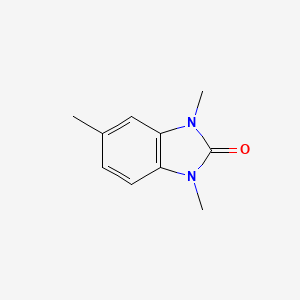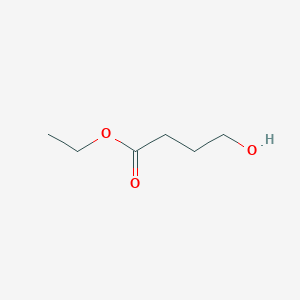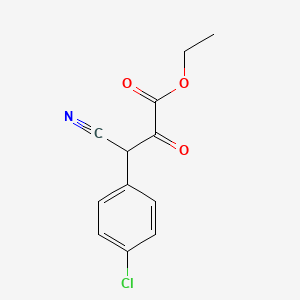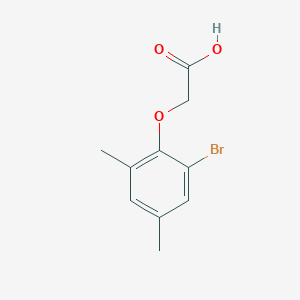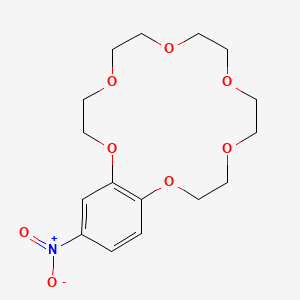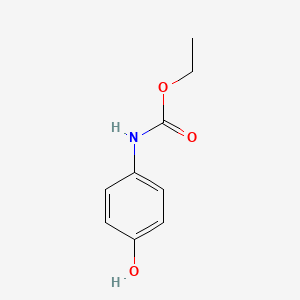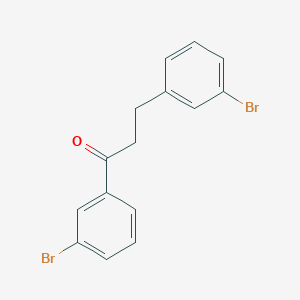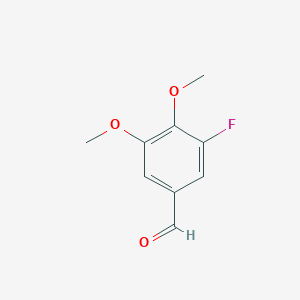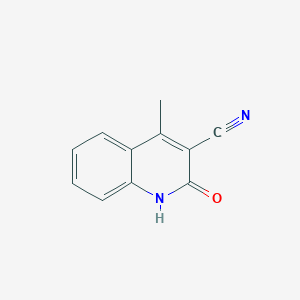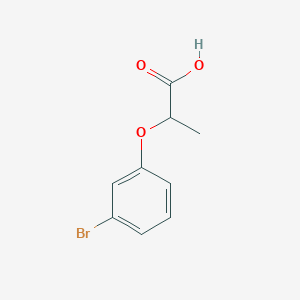
2-(3-Bromophenoxy)propanoic acid
Descripción general
Descripción
2-(3-Bromophenoxy)propanoic acid is a compound that has been studied in the context of its potential for constructing molecular assemblies through the quasiracemate approach. This approach exploits the crystal packing tendencies of quasienantiomeric components, as demonstrated in a study where cocrystallization of enantiomers resulted in supramolecular motifs with near inversion symmetry . The compound's structure and reactivity are of interest due to the presence of a bromophenoxy group, which is a common feature in various synthetic and natural bromophenols with significant activities .
Synthesis Analysis
The synthesis of related bromophenol compounds has been explored in several studies. For instance, 2-bromophenylboronic acids have been used in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones . Additionally, 2-bromomethyl-3-aryl-2-propenoic acids have been synthesized from Baylis–Hillman adducts, demonstrating the synthetic utility of these motifs . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-(3-Bromophenoxy)propanoic acid.
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenoxy)propanoic acid has been elucidated through crystallographic studies, revealing that its cocrystallization with related compounds can lead to distinct supramolecular assemblies. The study of its quasiracemic behavior has shown that it can form carboxyl···carboxyl heterodimers that mimic those observed in racemates, indicating the importance of molecular shape in the construction of these assemblies .
Chemical Reactions Analysis
The reactivity of bromophenol derivatives in chemical reactions has been documented, such as the photodissociation dynamics of brominated alcohols, which involve the C-Br bond dissociation . Although not directly related to 2-(3-Bromophenoxy)propanoic acid, these studies provide insight into the potential reactivity of the bromophenoxy moiety under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenoxy)propanoic acid can be inferred from related compounds. For example, natural bromophenols isolated from marine red algae have shown significant DPPH radical-scavenging activity, suggesting antioxidant properties . The presence of bromine atoms in the structure is likely to influence the compound's density, boiling point, and reactivity, which are important considerations in the development of new materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
Phytotoxic and Mutagenic Effects
- Study : Researchers evaluated the phytotoxicity and genotoxicity of several cinnamic acid derivatives, including compounds structurally similar to 2-(3-Bromophenoxy)propanoic acid, on wheat (Triticum aestivum). They observed slight inhibition in the growth of plantlets and a decrease in total polyphenol content, indicating potential use in understanding plant growth and metabolism (Jităreanu et al., 2013).
Anti-Inflammatory Activities
- Study : New phenolic compounds structurally related to 2-(3-Bromophenoxy)propanoic acid were isolated from Eucommia ulmoides Oliv. leaves. These compounds were tested for their anti-inflammatory effects, showing modest inhibitory activities, which could be significant in pharmaceutical research (Ren et al., 2021).
Material Science Applications
- Study : Phloretic acid, closely related to 2-(3-Bromophenoxy)propanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study indicates potential applications in material science, particularly for sustainable alternatives to traditional compounds (Trejo-Machin et al., 2017).
Biofilm Inhibition and Antioxidant Activities
- Study : Benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, which share structural similarities with 2-(3-Bromophenoxy)propanoic acid, were evaluated for their biofilm inhibition and antioxidant properties. These findings could be relevant in developing new antimicrobial and antioxidant agents (Sheikh et al., 2021).
Anticancer Research
- Study : The phenoxypropionic acid derivative XK469, related to 2-(3-Bromophenoxy)propanoic acid, showed potential in treating leukemia cells resistant to common antitumor agents. This research contributes to the understanding of new therapeutic strategies in cancer treatment (Kessel et al., 2007).
Propiedades
IUPAC Name |
2-(3-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUTWGZPGJAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345927 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)propanoic acid | |
CAS RN |
41183-67-9 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
